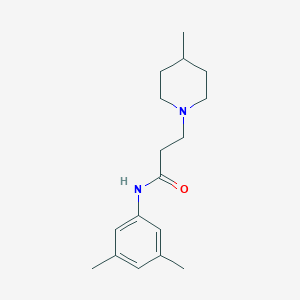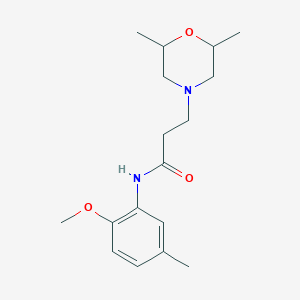
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an isoquinoline ring system and a propanamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Amidation Reaction: The isoquinoline derivative is then reacted with 3,4-dimethylphenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted isoquinoline and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In the field of medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylpropanamide: Lacks the dimethyl substitution on the phenyl ring.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide: Has a single methyl substitution on the phenyl ring.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide: Has dimethyl substitutions at different positions on the phenyl ring.
Uniqueness
The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O/c1-15-7-8-19(13-16(15)2)21-20(23)10-12-22-11-9-17-5-3-4-6-18(17)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Clé InChI |
JUBJMYBYCRZZAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-CHLOROPHENYL)-3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]PROPANAMIDE](/img/structure/B247986.png)
![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)


![3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247998.png)



![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248002.png)

![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)
